molecular formula C8H7BrF3N B3037754 (3-Bromo-4-(trifluoromethyl)phenyl)methanamine CAS No. 581813-19-6

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B3037754
CAS No.: 581813-19-6
M. Wt: 254.05 g/mol
InChI Key: PVIZLIZHGMUBAZ-UHFFFAOYSA-N
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Description

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative with a bromine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 4-position of the aromatic ring. Its molecular formula is C₈H₇BrF₃N, with a molecular weight of 254.05 g/mol . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting infectious diseases and metabolic disorders . The bromine atom enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the –CF₃ group contributes to metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

[3-bromo-4-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c9-7-3-5(4-13)1-2-6(7)8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIZLIZHGMUBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101254043
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581813-19-6
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581813-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101254043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-bromo-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source. One common method is the reductive amination of the aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of ammonia or an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific proteins or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Analysis

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Br (C3), –CF₃ (C4), –CH₂NH₂ C₈H₇BrF₃N 254.05 High electrophilicity (Br), metabolic stability (–CF₃)
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine (54Z) Cl (C3), –OCF₃ (C4), –CH₂NH₂ C₈H₇ClF₃NO 249.6 Enhanced electron-withdrawing effect (–OCF₃), lower logP vs. –CF₃
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine –OCH₃ (C4), –CF₃ (C3), –CH₂CH₂NH– C₁₇H₁₇F₃N₂O 334.33 Increased hydrophilicity (–OCH₃), extended alkyl chain
(Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanamine Pyridine (C3), –CF₃ (C3), –CH₂NH₂ C₁₃H₁₁F₃N₂ 260.24 Heteroaromatic ring (pyridine) enhances π-π stacking
[3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine Br (C3), F (C4), –CH₂N(CH₃)₂ C₁₁H₁₆BrFN₂ 290.16 Tertiary amine improves solubility (hydrochloride salt common)
4-Bromo-3-(trifluoromethyl)aniline Br (C4), –CF₃ (C3), –NH₂ C₇H₅BrF₃N 254.02 Aniline backbone (vs. benzylamine); reduced basicity

Physicochemical Properties

  • Lipophilicity (logP):

    • The –CF₃ group increases logP (e.g., 2.1 for this compound vs. 1.8 for 54Z (–OCF₃)) .
      – Methoxy (–OCH₃) or pyridine substituents reduce logP (e.g., 1.5 for pyridin-3-yl derivative) .
  • Solubility: – Primary amines (e.g., target compound) exhibit moderate aqueous solubility (~10–50 mg/L). Hydrochloride salts (e.g., CAS 2155856-59-8) enhance solubility (>100 mg/L) . – Tertiary amines (e.g., dimethylaminoethyl derivative) show superior solubility in organic solvents .
  • Reactivity:
    – Bromine at C3 facilitates palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .
    – –CF₃ groups resist metabolic oxidation, improving in vivo stability compared to –CH₃ or –OCH₃ analogues .

Key Research Findings

  • Synthetic Utility: Bromine at C3 enables diversification via cross-coupling, while –CF₃ stabilizes intermediates against degradation .
  • Metabolic Stability: –CF₃ reduces CYP450-mediated metabolism compared to –Cl or –Br analogues, enhancing half-life in pharmacokinetic studies .
  • Structural Limitations: Aniline derivatives (e.g., 4-Bromo-3-(trifluoromethyl)aniline) exhibit lower basicity, limiting use in proton-dependent reactions .

Biological Activity

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine, a compound characterized by the presence of a bromine atom and a trifluoromethyl group, has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, synthesis, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrF₃N, with a molecular weight of approximately 290.51 g/mol. The compound's structure includes:

  • A bromine atom at the 3-position.
  • A trifluoromethyl group at the 4-position.
  • An amine functional group , contributing to its reactivity and potential biological interactions.

Biological Activity Overview

The specific biological activity of this compound has not been extensively documented; however, its structural similarity to other aromatic amines suggests potential pharmacological properties. Aromatic amines are known to interact with various receptors, which may indicate that this compound could exhibit similar behaviors.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of related compounds containing trifluoromethyl groups. For instance, derivatives such as N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide demonstrated significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin .

Synthesis and Reactivity

This compound can be synthesized through various organic reactions, often involving the introduction of the trifluoromethyl group via electrophilic aromatic substitution or nucleophilic displacement methods. The presence of both bromine and trifluoromethyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Case Studies

  • Antichlamydial Activity : A study on compounds similar to this compound indicated that the trifluoromethyl substituent significantly enhances biological activity against Chlamydia species. Compounds lacking this group were inactive, emphasizing its importance in developing selective antimicrobial agents .
  • Combination Therapy : Research has shown synergistic effects when combining this compound derivatives with other antibiotics like ciprofloxacin. This combination exhibited enhanced efficacy against resistant bacterial strains .

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
4-Bromo-2-(trifluoromethyl)anilineC₈H₈BrF₃NDifferent position of brominePotential antimicrobial activity
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamideC₁₃H₈BrF₃NContains hydroxynaphthalene structureActive against M. tuberculosis
4-Chloro-3-(trifluoromethyl)benzylamineC₈H₈ClF₃NChlorine instead of bromineModerate antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Bromo-4-(trifluoromethyl)phenyl)methanamine

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